![molecular formula C12H20N2O B183273 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol CAS No. 7467-44-9](/img/structure/B183273.png)
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a beta-adrenergic agonist that stimulates the sympathetic nervous system and has been found to have several biochemical and physiological effects.
Mécanisme D'action
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of several downstream targets. The overall effect of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol activation of beta-adrenergic receptors is an increase in cellular metabolism, thermogenesis, and cardiovascular function.
Effets Biochimiques Et Physiologiques
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several biochemical and physiological effects. It has been found to increase metabolic rate, increase lipolysis, increase thermogenesis, and increase cardiovascular function. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been found to increase the expression of genes involved in energy metabolism and thermogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. It is a highly specific beta-adrenergic agonist that activates only beta-adrenergic receptors. It also has a long half-life, which allows for sustained activation of beta-adrenergic receptors. However, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. One area of interest is the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol in the regulation of energy balance and obesity. Additionally, there is a need for further research on the downstream signaling pathways activated by 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol and their effects on cellular metabolism and thermogenesis.
In conclusion, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties as a beta-adrenergic agonist. It has several biochemical and physiological effects and has been used in studies on cardiovascular function, metabolism, and thermogenesis. While it has some limitations, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, including the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs and further investigation of its downstream signaling pathways.
Méthodes De Synthèse
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol can be synthesized by reacting 4-dimethylaminobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques to obtain pure 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. The synthesis method has been optimized to produce high yields of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol with minimal impurities.
Applications De Recherche Scientifique
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological processes. It has been used in studies on cardiovascular function, metabolism, and thermogenesis. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been used as a tool to investigate the signaling pathways involved in beta-adrenergic receptor activation.
Propriétés
Numéro CAS |
7467-44-9 |
|---|---|
Nom du produit |
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol |
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |
Clé InChI |
LJODFMFPKSMPMP-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
SMILES canonique |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
Autres numéros CAS |
7467-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
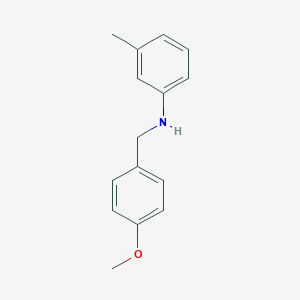
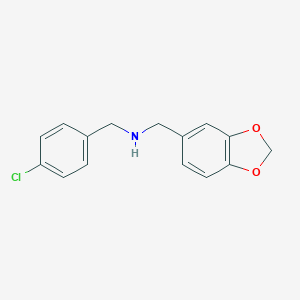
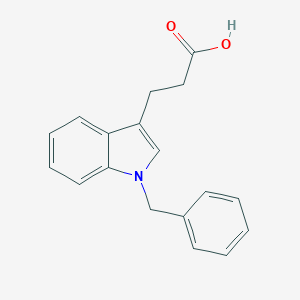
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
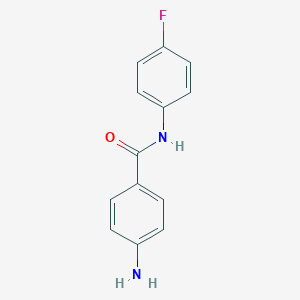
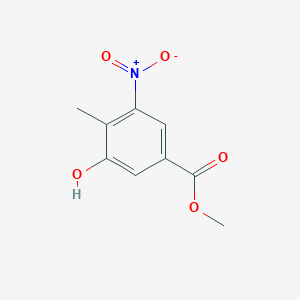
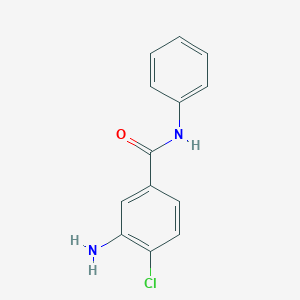
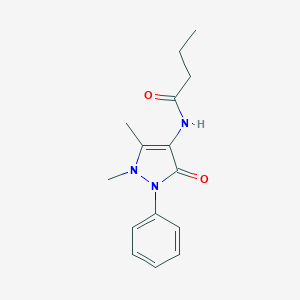
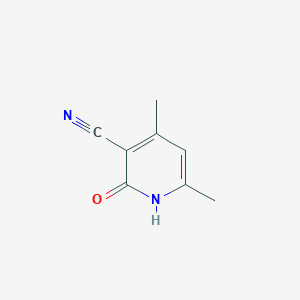
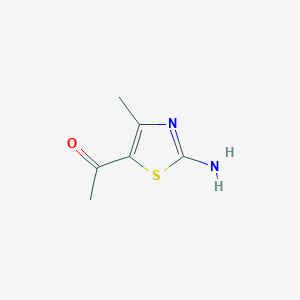
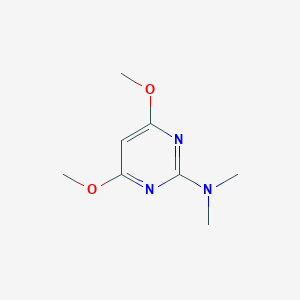
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)